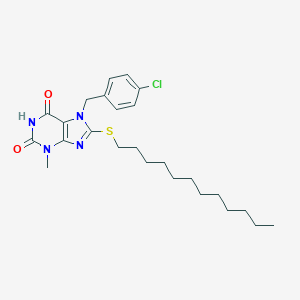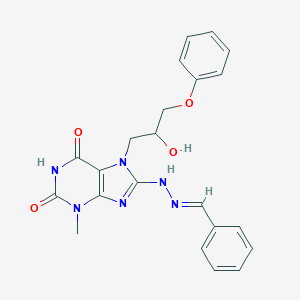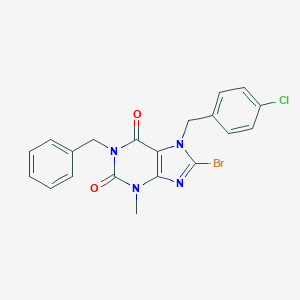![molecular formula C18H18N2O4 B404593 METHYL 3-{[2-(PHENYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOATE](/img/structure/B404593.png)
METHYL 3-{[2-(PHENYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 3-{[2-(PHENYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOATE is a complex organic compound with the molecular formula C24H20N4O5. This compound is known for its unique structure, which includes an anilinocarbonyl group and an anilino group attached to a butanoate backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[2-(PHENYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOATE typically involves multi-step organic reactions. One common method includes the reaction of aniline derivatives with carbonyl compounds under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems and advanced purification techniques to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 3-{[2-(PHENYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
METHYL 3-{[2-(PHENYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOATE is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of METHYL 3-{[2-(PHENYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Anilino-1,4-naphthoquinones: Known for their inhibitory activity against enzymes like tyrosinase.
Methyl 4-(2-(anilinocarbonyl)anilino)-4-oxobutanoate derivatives: Variants with slight modifications in their structure.
Uniqueness
METHYL 3-{[2-(PHENYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C18H18N2O4 |
|---|---|
Poids moléculaire |
326.3g/mol |
Nom IUPAC |
methyl 4-oxo-4-[2-(phenylcarbamoyl)anilino]butanoate |
InChI |
InChI=1S/C18H18N2O4/c1-24-17(22)12-11-16(21)20-15-10-6-5-9-14(15)18(23)19-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,23)(H,20,21) |
Clé InChI |
MQKWRKLKNVSRTR-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
SMILES canonique |
COC(=O)CCC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-hydroxy-5-methylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404512.png)
![N-(4-bromophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404514.png)
![5,7-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404515.png)
![N-cyclopentyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404516.png)
![(5,7-Diphenylpyrazolo[1,5-a]pyrimidin-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B404518.png)
![Ethyl 2-{[(5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B404519.png)
![N-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B404521.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404522.png)
![N-(4-chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B404524.png)
![N-(5-methyl-1,2-oxazol-3-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404526.png)


![7-(4-chlorobenzyl)-8-[(2-chlorobenzyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404529.png)

